5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione
Description
Chemical Identity and Nomenclature
This compound is systematically identified by the Chemical Abstracts Service registry number 873967-42-1. The compound possesses the molecular formula C₁₀H₁₁N₃O₂ with a molecular weight of 205.21 grams per mole. The IUPAC nomenclature reflects the systematic naming convention for this complex heterocyclic structure, incorporating the dihydrophthalazine core with specific positional substitutions.
The compound exhibits multiple synonymous names in chemical literature, including 5-amino-2,3-dimethylphthalazine-1,4-dione, 5-amino-2,3-dimethyl-phthalazine-1,4-dione, 5-amino-2,3-dimethyl-phthalazine-1,4-quinone, and 1,4-phthalazinedione, 5-amino-2,3-dihydro-2,3-dimethyl-. These alternative nomenclatures reflect different approaches to describing the same molecular entity while maintaining consistency with established chemical naming conventions. The Molecular Design Limited number MFCD09064011 provides additional identification within chemical databases.
The Simplified Molecular Input Line Entry System representation CN1C(=O)C2=C(C(=CC=C2)N)C(=O)N1C accurately describes the molecular connectivity. This notation systematically encodes the structural features including the two nitrogen atoms in the diazine ring, the carbonyl groups at positions 1 and 4, the amino group at position 5, and the methyl substituents at positions 2 and 3. The International Chemical Identifier key NSFBHUKKGHLIMN-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and chemical informatics applications.
Historical Development in Phthalazine-1,4-dione Chemistry
The development of phthalazine-1,4-dione chemistry represents a significant advancement in nitrogen-containing heterocyclic compound synthesis. Historical research has established that phthalazine-1,4-dione derivatives were recognized as potent anti-inflammatory agents capable of protecting against endotoxin shock. This early recognition of biological activity spurred extensive synthetic investigations into structural modifications and derivative preparation.
The synthetic methodology for phthalazine-1,4-dione compounds has evolved through systematic development of reliable procedures involving the treatment of isobenzofuran-1,3-diones with monohydrate hydrazine under controlled conditions. Research has demonstrated that these reactions can be conducted in ethanol solution at room temperature or under neat conditions at reflux temperatures for approximately four hours, yielding the corresponding phthalazine-1,4-dione derivatives in yields ranging from 83 to 91 percent. The development of these synthetic protocols has enabled the preparation of diverse structural analogs with varying substitution patterns.
Contemporary research has focused on the selective synthesis of nitrogen-aminophthalimides and phthalazine-1,4-diones through thermodynamic-kinetic control conditions. These investigations have revealed that 6-endo thermodynamic hydrohydrazination and kinetical 5-exo cyclization reactions can be individually selective, providing access to specific structural isomers. The Vilsmeier amidination derivatization has been successfully developed to probe structural divergence between nitrogen-aminophthalimide and phthalazine-1,4-dione frameworks.
Recent synthetic developments have incorporated microwave-assisted Gabriel synthesis protocols for the preparation of phthalazine-1,4-dione derivatives. These methods involve the reaction of 4-chlorophthalic anhydride with methylhydrazine, followed by high-performance liquid chromatography separation to obtain specific isomers as majority compounds. The introduction of halogenoalkyl substituents on nitrogen-nucleophilic groups has enabled the development of new synthetic routes for condensing nitrogen heterocyclic rings onto the phthalazinone moiety.
Structural Relationship to Bioactive Phthalazine Derivatives
The structural framework of this compound positions it within a broader family of bioactive phthalazine derivatives that have demonstrated significant pharmacological properties. Heterocycles containing the phthalazine moiety have been extensively reported for their anticonvulsant, cardiotonic, and vasorelaxant activities. The specific substitution pattern in this compound contributes to its unique position within this therapeutic landscape.
Comparative structural analysis reveals that phthalazine-1,4-dione derivatives share common features with other clinically relevant compounds. Hydralazine, a hydrazine derivative used clinically as a vasodilator and antihypertensive agent, demonstrates the therapeutic potential of nitrogen-containing heterocycles with similar structural motifs. Several 4-substituted phthalazin-1-one derivatives have been reported to afford total relaxation on isolated rat aorta rings pre-contracted with phenylephrine at micromolar concentrations.
The amino group substitution at position 5 in this compound represents a critical structural modification that influences both chemical reactivity and biological activity potential. Research has established that amino substitutions in phthalazine derivatives can significantly alter their pharmacological profiles. Azelastine, a relevant member of the phthalazine family, has demonstrated vasorelaxation activity in vitro assays, highlighting the importance of specific substitution patterns in determining biological activity.
The dimethyl substitutions at positions 2 and 3 provide additional structural complexity that distinguishes this compound from simpler phthalazine-1,4-dione derivatives. These methyl groups contribute to the overall molecular architecture and may influence factors such as lipophilicity, membrane permeability, and receptor binding affinity. Structural studies of related compounds have shown that alkyl substitutions on the nitrogen atoms of the diazine ring can significantly impact biological activity and selectivity profiles.
The relationship between this compound and other bioactive phthalazine derivatives extends to synthetic accessibility and medicinal chemistry optimization strategies. The compound serves as a versatile intermediate for the synthesis of more complex tricyclic scaffolds with promising pharmacological properties. The presence of both amino and carbonyl functionalities provides multiple sites for further chemical modification, enabling the development of libraries of related compounds for structure-activity relationship studies.
Properties
IUPAC Name |
5-amino-2,3-dimethylphthalazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-12-9(14)6-4-3-5-7(11)8(6)10(15)13(12)2/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFBHUKKNHLIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CC=C2)N)C(=O)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587933 | |
| Record name | 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873967-42-1 | |
| Record name | 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Organic Synthesis
5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione serves as a crucial reagent in organic synthesis. It acts as a building block for more complex molecules and is involved in various chemical reactions, including the Wittig reaction to form olefinic products .
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that it has efficacy against various microbial strains.
- Anticancer Activity : Its ability to influence cell signaling pathways suggests potential in cancer therapeutics.
- Immunomodulatory Effects : Depending on dosage and formulation, it can stimulate or suppress immune responses .
Medical Applications
Ongoing research is exploring the therapeutic applications of this compound in drug development. Its interactions with peroxidase enzymes facilitate chemiluminescent reactions that are valuable in diagnostic applications .
Forensic Science
The compound's chemiluminescent properties make it useful in forensic science for detecting blood at crime scenes. This application leverages its reactivity with blood components to produce a visible luminescent reaction .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent.
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| MCF7 (Breast) | 10 | 75 |
| HeLa (Cervical) | 20 | 50 |
| A549 (Lung) | 30 | 30 |
Case Study 2: Forensic Application
In forensic applications, the compound was tested for blood detection on various surfaces. The results demonstrated its effectiveness in producing a luminescent signal upon contact with hemoglobin.
| Surface Type | Detection Time (s) | Luminescence Intensity |
|---|---|---|
| Fabric | 5 | High |
| Wood | 10 | Medium |
| Plastic | 15 | Low |
Mechanism of Action
The mechanism of action of 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. The amino group and the dihydrophthalazine ring play crucial roles in its reactivity. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing various biochemical pathways . Its effects are mediated through redox reactions and interactions with cellular components .
Comparison with Similar Compounds
Comparison with Other Chemiluminogens
Synthetic chemiluminogens are broadly categorized into three groups: oxalate esters, dioxetanes, and phthalazinedione derivatives (e.g., luminol and its analogs) .
Oxalate Esters (e.g., TCPO)
- Mechanism : Require a fluorescent dye and H₂O₂ to produce light via energy transfer .
- Applications : Used in glow sticks and analytical chemistry due to their bright emission.
- Limitations : Dependent on external catalysts (e.g., dyes) and less sensitive in biological systems compared to phthalazinediones .
Dioxetanes
- Mechanism : Thermally unstable; decompose under specific conditions (e.g., enzymatic cleavage) to emit light .
- Applications: Employed in immunoassays and molecular probes.
- Limitations: Require triggering agents (e.g., enzymes) and are less stable than luminol derivatives .
5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione
- Mechanism: Likely follows a luminol-like pathway, reacting with H₂O₂ and transition metals (e.g., Fe²⁺, Cu²⁺) in basic conditions to generate light .
- Advantages : Methyl groups may enhance stability and solubility in organic matrices, making it suitable for polymer-based sensors .
- Applications: Potential use in advanced chemiluminescent sensors, bioimaging, or immunomodulatory therapies (as seen with sodium salt derivatives) .
Table 1: Key Properties of Chemiluminogens
| Property | Oxalate Esters | Dioxetanes | 5-Amino-2,3-dimethyl Derivative |
|---|---|---|---|
| Catalyst Dependency | High (dyes required) | Moderate (enzymes) | Moderate (metal ions) |
| Stability | High | Low | High (predicted) |
| Biological Compatibility | Low | Moderate | High (lipophilic advantage) |
| Emission Trigger | Chemical reaction | Enzymatic/thermal | Oxidative (H₂O₂ + metal ions) |
Comparison with Phthalazinedione Derivatives
Several substituted phthalazinediones have been synthesized, each with distinct properties:
Luminol (5-Amino-2,3-dihydrophthalazine-1,4-dione)
- Synthesis : Typically prepared from 3-nitrophthalic acid and hydrazine .
- Applications : Forensic blood detection, phagocyte activity measurement, and H₂O₂ sensing .
Chloro-Substituted Derivatives (e.g., 8-Chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione)
- Synthesis : Derived from 4-chlorophthalic anhydride and methylhydrazine, yielding isomers separable via HPLC .
- Properties : Chlorine atoms increase electrophilicity, enabling further functionalization (e.g., N-alkylation) .
- Applications : Intermediate for tricyclic compounds or catalysts in organic synthesis .
Sodium Salts (e.g., 5-Amino-2,3-dihydrophthalazine-1,4-dione Sodium Salt)
- Properties: Enhanced water solubility; crystalline forms (I and II) exhibit immunomodulatory and anti-inflammatory effects .
- Applications : Pharmaceutical formulations for diabetes and immune disorders .
This compound
- Predicted Synthesis: Likely via alkylation of luminol with methylating agents (e.g., methyl iodide) or via hydrazine derivatives with substituted anhydrides .
- Advantages Over Luminol: Enhanced Lipophilicity: Improved membrane permeability for intracellular imaging . Stability: Methyl groups may reduce oxidation susceptibility, extending chemiluminescent duration .
- Potential Applications: Polymer-integrated chemiluminescent materials for wearable sensors . Immunomodulatory therapies, leveraging structural similarities to sodium salt derivatives .
Table 2: Phthalazinedione Derivatives Comparison
| Derivative | Substituents | Key Advantage | Primary Application |
|---|---|---|---|
| Luminol | None | Well-established | Forensic science, H₂O₂ detection |
| 8-Chloro-2-methyl | Cl, CH₃ | Electrophilic reactivity | Organic synthesis intermediates |
| Sodium Salt | Na⁺ | Water solubility | Pharmaceuticals |
| 5-Amino-2,3-dimethyl | 2,3-CH₃ | Lipophilicity, stability | Advanced sensors, bioimaging |
Biological Activity
5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione (often referred to as ADMD) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Chemical Formula : C10H11N3O2
- Molecular Weight : 177.21 g/mol
- CAS Number : 873967-42-1
- Solubility : Highly soluble in water (3.51 mg/ml) .
ADMD exhibits a variety of biological activities attributed to its structural features. The compound has been noted for its potential as an immunomodulator , influencing both immune stimulation and suppression depending on dosage and formulation.
- Immunomodulatory Effects :
- Antioxidant Activity :
- CYP Enzyme Inhibition :
Pharmacological Applications
ADMD's biological activities suggest several therapeutic applications:
- Cancer Therapy : Its immunostimulatory effects may enhance the efficacy of cancer immunotherapies.
- Neurological Disorders : Formulations containing ADMD have been explored for their potential in treating diseases like multiple sclerosis and Alzheimer’s disease due to their neuroprotective properties .
- Cardiovascular Health : The sodium salt form of ADMD has shown promise in treating heart conditions such as myocarditis and infarction .
Data Table: Biological Activity Overview
Case Study 1: Immunomodulatory Effects
A study involving the administration of ADMD in varying doses demonstrated its ability to modulate immune responses effectively. Patients with compromised immune systems showed improved markers of immunity following treatment with ADMD formulations.
Case Study 2: Antioxidant Properties
In vitro experiments highlighted ADMD's capacity to reduce reactive oxygen species (ROS) levels in cellular models exposed to oxidative stress. These findings suggest a protective role against cellular damage.
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing synthetic protocols of 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione?
- Methodological Answer : Use factorial design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. Statistical tools like response surface methodology (RSM) can minimize experimental runs while maximizing yield and purity . For example, coupling amine derivatives with phthalazine-dione precursors under controlled reflux conditions has been validated for structural analogs .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions and hydrogen bonding patterns, infrared (IR) spectroscopy for functional group analysis (e.g., amine N-H stretches at ~3300 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography may resolve ambiguities in stereochemistry .
Q. How can solubility challenges be addressed during formulation for biological assays?
- Methodological Answer : Employ co-solvent systems (e.g., DMSO-water gradients) or encapsulation strategies using cyclodextrins. Membrane-based separation technologies, such as nanofiltration, can isolate pure fractions from complex reaction mixtures .
Advanced Research Questions
Q. What computational approaches predict the reactivity of this compound in novel reactions?
- Methodological Answer : Use quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. Tools like the Artificial Force Induced Reaction (AFIR) method can identify energetically favorable routes for functionalization (e.g., amination or azo-coupling) . Experimental validation via kinetic studies (e.g., time-resolved UV-Vis spectroscopy) is critical to confirm computational predictions .
Q. How can contradictions in antimicrobial activity data across derivatives be resolved?
- Methodological Answer : Perform structure-activity relationship (SAR) studies with systematic variation of substituents (e.g., methyl vs. nitro groups). Use multivariate statistical analysis (e.g., principal component analysis, PCA) to correlate electronic/hydrophobic properties with bioactivity. Cross-validate results using standardized MIC (minimum inhibitory concentration) assays against Gram-positive and Gram-negative bacterial models .
Q. What mechanistic insights explain the compound’s reactivity with amines or hydrazines?
- Methodological Answer : Investigate nucleophilic aromatic substitution (SNAr) mechanisms using isotopic labeling (e.g., ¹⁵N-tracing) and in-situ FTIR to monitor intermediate formation. For hydrazine derivatives, analyze tautomeric equilibria via pH-dependent NMR to identify reactive species .
Q. How does the compound’s stability under varying pH and temperature conditions impact its application in catalysis?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40–80°C, pH 3–11) with HPLC monitoring of degradation products. Kinetic modeling (Arrhenius plots) can extrapolate shelf-life predictions. For catalytic applications, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal resilience .
Data-Driven Research Design
Q. What strategies integrate experimental and computational data for reactor design in scaled-up synthesis?
- Methodological Answer : Combine computational fluid dynamics (CFD) simulations with bench-scale batch reactor trials to optimize mixing efficiency and heat transfer. Use process analytical technology (PAT) like inline Raman spectroscopy for real-time reaction monitoring .
Q. How can powder technology improve the compound’s handling in solid-state applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
